

# A Technical Guide to High-Purity 2,4-Dithiouracil for Scientific Research

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## Compound of Interest

Compound Name: *Dithiouracil*

Cat. No.: *B167329*

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of high-purity 2,4-**Dithiouracil**, a critical starting material and chemical scaffold in pharmaceutical research. It covers commercial suppliers, purity specifications, analytical methodologies for quality control, and its application in the development of novel therapeutic agents.

## Introduction to 2,4-Dithiouracil

2,4-**Dithiouracil** is a sulfur-containing analog of the pyrimidine base uracil, where the two oxygen atoms at positions 2 and 4 are replaced by sulfur atoms.<sup>[1]</sup> This modification imparts unique chemical properties, making it a valuable building block in medicinal chemistry. Its structure serves as a scaffold for the synthesis of a wide range of derivatives with significant biological activities, including potential anticancer, antiviral, and antidiabetic properties.<sup>[2][3][4]</sup> The purity of the initial 2,4-**Dithiouracil** is paramount, as impurities can lead to inconsistent experimental results and the formation of undesirable side products in multi-step syntheses.

## Commercial Suppliers and Product Specifications

Sourcing high-purity 2,4-**Dithiouracil** is the first critical step for any research or development project. Several reputable chemical suppliers offer various grades of this compound. The following table summarizes key quantitative data from prominent commercial suppliers to facilitate comparison.

Supplier	Product Name/Code	CAS Number	Purity	Molecular Formula	Molecular Weight	Melting Point
Sigma-Aldrich	Dithiouracil	2001-93-6	98% <a href="#">[5]</a>	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> S <sub>2</sub> <a href="#">[5]</a>	144.22 g/mol <a href="#">[5]</a>	279-281 °C (dec.) <a href="#">[5]</a>
Biosynth	2,4-Dithiouracil / D-8700	2001-93-6	Not Specified	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> S <sub>2</sub> <a href="#">[6]</a>	144.22 g/mol <a href="#">[6]</a>	Not Specified
Cayman Chemical	4-Thiouracil*	591-28-6	≥98% <a href="#">[7]</a>	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> OS <a href="#">[7]</a>	128.1 g/mol <a href="#">[7]</a>	Not Specified
Conier Chem&Pharma	Dithiouracil	Not Specified	99% (Industrial Grade) <a href="#">[8]</a>	Not Specified	Not Specified	Not Specified
NANTONG REFORM	Dithiouracil	Not Specified	98% (Industrial Grade) <a href="#">[8]</a>	Not Specified	Not Specified	Not Specified

\*Note: 4-Thiouracil is a related but distinct compound with one sulfur atom. It is included for reference as it is also a key probe in nucleic acid research.[\[7\]](#)

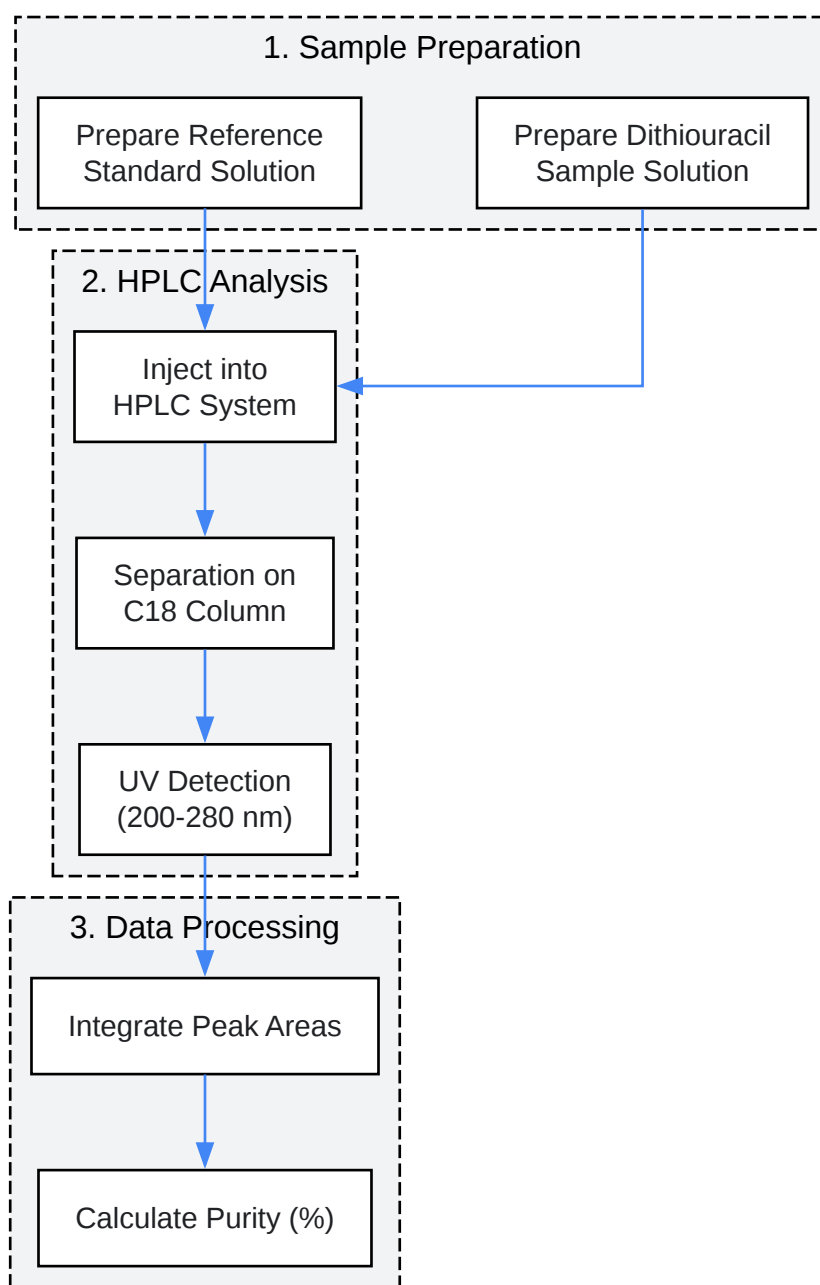
## Analytical Methodologies for Purity Assessment

Verifying the purity and identity of 2,4-**Dithiouracil** is crucial. High-Performance Liquid Chromatography (HPLC) is a widely adopted and reliable method for this purpose.[\[9\]](#)[\[10\]](#)

This protocol outlines a general method for assessing the purity of a 2,4-**Dithiouracil** sample.

- Standard and Sample Preparation:
  - Prepare a stock solution of a 2,4-**Dithiouracil** reference standard (e.g., 1 mg/mL) in a suitable organic solvent like Dimethylformamide (DMF) or a mixture of water and acetonitrile.[\[7\]](#)

- Accurately weigh and dissolve the sample under analysis in the same solvent to achieve a similar concentration.
- Perform serial dilutions to create calibration standards if quantitative analysis is required.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system equipped with a UV detector.
  - Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[\[11\]](#)
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent such as acetonitrile or methanol.[\[10\]](#)[\[11\]](#) A typical starting point could be 70:30 (v/v) water:methanol.[\[11\]](#)
  - Flow Rate: 0.5 - 1.0 mL/minute.[\[11\]](#)
  - Detection: UV detection at a wavelength where thiouracil derivatives strongly absorb, such as 200 nm or 280 nm.[\[10\]](#)[\[11\]](#)
  - Injection Volume: 10-20 µL.
  - Column Temperature: Ambient or controlled at 25°C.
- Data Analysis:
  - Run the reference standard to determine its retention time.
  - Inject the sample and record the chromatogram.
  - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The formula is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) \* 100.



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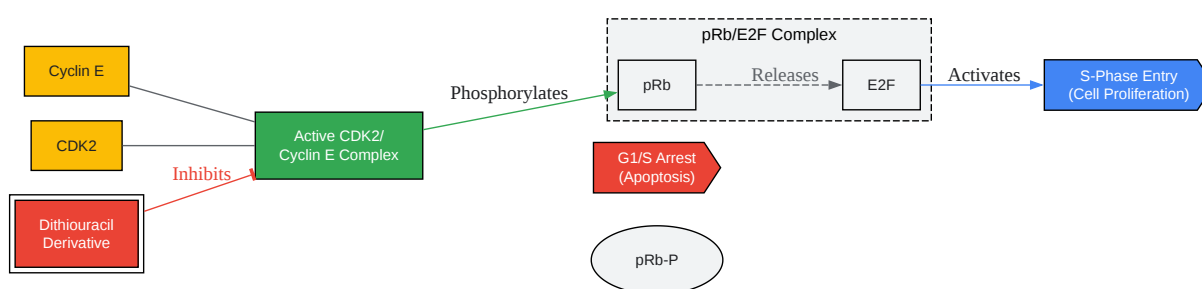
Workflow for HPLC-based purity assessment of **Dithiouracil**.

## Application in Drug Discovery: Targeting Cell Cycle Regulators

Thiouracil derivatives have emerged as a significant class of compounds in oncology research due to their ability to inhibit key enzymes involved in cell proliferation and survival.[3][12] One

critical target is the family of Cyclin-Dependent Kinases (CDKs), particularly CDK2.

The CDK2/Cyclin E complex plays a pivotal role in the G1/S transition of the cell cycle. It phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates genes necessary for DNA synthesis, pushing the cell into the S phase. Synthesized derivatives of 2-thiouracil have demonstrated the ability to inhibit CDK2 activity.[12] This inhibition prevents pRb phosphorylation, keeps E2F inactive, and ultimately causes the cell cycle to arrest at the G1/S checkpoint, leading to apoptosis in cancer cells.[12]



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- To cite this document: BenchChem. [A Technical Guide to High-Purity 2,4-Dithiouracil for Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167329#commercial-suppliers-of-high-purity-dithiouracil]

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